molecular formula C18H12ClF2N3O2S2 B2981701 8-chloro-2-[(2,4-difluorobenzyl)sulfanyl]-6-methyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide CAS No. 1326838-00-9

8-chloro-2-[(2,4-difluorobenzyl)sulfanyl]-6-methyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide

Cat. No.: B2981701
CAS No.: 1326838-00-9
M. Wt: 439.88
InChI Key: TUDKJHOEAMIVKF-UHFFFAOYSA-N
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Description

8-chloro-2-[(2,4-difluorobenzyl)sulfanyl]-6-methyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide is a synthetic small molecule with the molecular formula C 18 H 12 ClF 2 N 3 O 2 S 2 and a molecular weight of 439.89 g/mol . This compound is also known by its research code STL125965 . It features a complex polyheterocyclic core structure incorporating a benzothiazine dioxide scaffold, which is a moiety of interest in medicinal chemistry for its potential to modulate various biological targets. The specific physicochemical properties and solubility of this compound are a direct consequence of its defined structure, which includes three rotational bonds and a topological polar surface area of approximately 96.8 Ų . While the precise mechanism of action and full spectrum of research applications for this compound are yet to be fully elucidated in the public domain, its distinct chemical architecture makes it a valuable candidate for high-throughput screening programs and hit-to-lead optimization campaigns. Researchers may find it particularly useful in exploratory biology for investigating novel signaling pathways or as a chemical probe. This product is intended for research use by qualified laboratory personnel only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

8-chloro-2-[(2,4-difluorophenyl)methylsulfanyl]-6-methylpyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClF2N3O2S2/c1-24-15-6-11(19)3-5-13(15)17-16(28(24,25)26)8-22-18(23-17)27-9-10-2-4-12(20)7-14(10)21/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUDKJHOEAMIVKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)Cl)C3=NC(=NC=C3S1(=O)=O)SCC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClF2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-Chloro-2-[(2,4-difluorobenzyl)sulfanyl]-6-methyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, neuroprotective effects, and other pharmacological activities based on recent research findings.

  • Molecular Formula: C18H12ClF2N3O2
  • Molecular Weight: 439.9 g/mol
  • Structure: The compound features a pyrimido-benzothiazine core with chlorine and difluorobenzyl substituents, which may influence its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of benzothiazine compounds exhibit significant antimicrobial properties. The presence of halogen substituents, such as chlorine and fluorine, enhances the antibacterial activity against Gram-positive bacteria. For instance, studies have shown that compounds with such substitutions can have minimum inhibitory concentrations (MIC) as low as 0.00975 mg/mL against Staphylococcus aureus and Enterococcus faecalis .

CompoundMIC (mg/mL)Target Organism
This compoundTBDTBD
Benzothiazine Derivative A0.00975Staphylococcus aureus
Benzothiazine Derivative BTBDEnterococcus faecalis

Neuroprotective Effects

The compound has shown promise in neuroprotective applications. In vitro studies demonstrate that it can reduce oxidative stress and protect neuronal cells from damage induced by neurotoxins such as glutamate and 6-hydroxydopamine (6-OHDA). Specifically, pre-treatment with certain benzothiazine derivatives has been observed to significantly decrease reactive oxygen species (ROS) production in SH-SY5Y neuroblastoma cells .

Case Study: Neuroprotection in SH-SY5Y Cells

In a controlled experiment:

  • Objective: Assess the neuroprotective effect of the compound against 6-OHDA-induced cytotoxicity.
  • Methodology: Cells were treated with varying concentrations of the compound prior to exposure to 6-OHDA.
  • Results: At a concentration of 10 µM, the compound prevented approximately 40% of cell death induced by the neurotoxin.

Other Biological Activities

Benzothiazine derivatives are known for a range of biological activities beyond antimicrobial and neuroprotective effects. These include:

  • Anti-inflammatory : Compounds exhibit significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
  • CNS Depressant : Some derivatives have shown CNS depressant effects in animal models.
  • Anticancer : Certain benzothiazines have demonstrated cytotoxic activity against various cancer cell lines.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the pyrimido-benzothiazine scaffold but differ in substituents, significantly altering physicochemical and biological properties. Key comparisons are outlined below:

Substituent Variations at the Benzylsulfanyl Group

  • Target Compound: 2,4-Difluorobenzylsulfanyl (C₆H₃F₂). Impact: Fluorine atoms enhance electronegativity and metabolic stability compared to non-fluorinated analogs.
  • : 2-(Trifluoromethyl)benzylsulfanyl (C₆H₄CF₃).
    • Impact : The trifluoromethyl group increases lipophilicity (logP) and may improve blood-brain barrier penetration .
  • : 2-Chloro-4-fluorobenzylsulfanyl (C₆H₃ClF).
    • Impact : Chlorine introduces steric bulk and may alter binding affinity to hydrophobic enzyme pockets .

Alkyl Substituents at Position 6

  • Target Compound : Methyl group (CH₃).
    • Impact : Smaller size may favor solubility but reduce metabolic stability compared to ethyl.
  • : Ethyl group (C₂H₅).
    • Impact : Increased hydrophobicity could prolong half-life but reduce aqueous solubility .
  • : Ethyl group (C₂H₅) with 2-chloro-4-fluorobenzylsulfanyl.
    • Impact : Combines steric effects of ethyl with halogenated aromatic interactions .

Molecular Weight and Formula

Compound Molecular Formula Molecular Weight Key Substituents Reference
Target Compound C₁₈H₁₂ClF₂N₃O₂S₂ ~454.3 6-Me, 2,4-F₂-benzylsulfanyl N/A
6-Ethyl-2-(2-CF₃-benzylsulfanyl) analog C₂₀H₁₆F₃N₃O₂S₂ 451.48 6-Et, 2-CF₃-benzylsulfanyl
2-(2-Cl-4-F-benzylsulfanyl) analog C₁₈H₁₂Cl₂FN₃O₂S₂ 456.3 6-Me, 2-Cl-4-F-benzylsulfanyl
Acetamide derivative () C₂₁H₁₈ClFN₃O₃S₂ 502.0 6-Me, acetamide-linked 4-ethoxyphenyl

Q & A

Q. What synthetic methodologies are recommended for the efficient preparation of this compound?

A reflux-based approach using chloroacetic acid and aromatic aldehydes in acetic anhydride/acetic acid (10/20 mL) with sodium acetate as a catalyst can be adapted, as demonstrated for analogous thiazolo-pyrimidine derivatives . Optimize yield (e.g., 68% in similar reactions) by adjusting solvent ratios (e.g., DMF/water for crystallization) and reaction time (2–12 hours). Systematic screening of substituents (e.g., 2,4-difluorobenzyl) and protecting groups may enhance regioselectivity.

Q. Which spectroscopic techniques are critical for confirming structural integrity?

Multi-nuclear NMR (¹H, ¹³C), IR, and mass spectrometry are essential. For example:

  • IR : Confirm sulfonyl (SO₂) and CN groups (stretches ~2219 cm⁻¹) .
  • NMR : Identify methyl groups (δ 2.24–2.37 ppm) and aromatic protons (δ 6.56–8.01 ppm) .
  • MS : Validate molecular weight (e.g., m/z 386–403 for related compounds) . Discrepancies in spectral data require X-ray crystallography for resolution.

Q. How can solubility challenges be addressed for in vitro assays?

Use co-solvents (DMSO, cyclodextrins), salt formation (e.g., sodium salt), or nanoformulation (liposomes). Measure solubility via shake-flask methods with HPLC quantification. Polar solvents like DMF/water mixtures (as in ) improve crystallization efficiency .

Advanced Research Questions

Q. What computational strategies predict metabolic pathways and toxicity?

Apply Density Functional Theory (DFT) to model electron density for reactive sites (e.g., sulfanyl groups). Molecular docking against cytochrome P450 isoforms predicts oxidation sites. Validate with LC-MS metabolic profiling and link to theoretical frameworks (e.g., ADMET predictors) .

Q. How can contradictory biological activity data across in vitro models be resolved?

Standardize assays (e.g., enzyme inhibition, cell viability) under controlled pH/temperature. Perform dose-response curves and metabolite profiling to identify assay-specific interference. Structure-activity relationship (SAR) studies, as seen in pyridobenzoxazine derivatives, isolate active moieties .

Q. What mechanistic insights explain the compound’s reactivity in novel reactions?

Use kinetic studies (e.g., time-resolved NMR) and isotopic labeling to track sulfanyl group participation. Compare with analogous compounds (e.g., thiadiazin derivatives) to infer reaction pathways . Theoretical models (e.g., Marcus theory) can explain electron transfer kinetics .

Methodological Tables

Q. Table 1: Comparative Yields in Synthesis Optimization

MethodSolvent SystemCatalystYield (%)Reference
Reflux (2 h)Acetic anhydride/AcOHNaOAc68
Prolonged reflux (12 h)Ethanol/NaOEt57

Q. Table 2: Key Spectral Data for Structural Validation

TechniqueKey Peaks/DataFunctional Group ConfirmationReference
¹H NMRδ 2.24–2.37 (CH₃), δ 7.29–8.01 (ArH)Methyl, aromatic protons
IR2219 cm⁻¹ (CN)Nitrile group

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